
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a salt of iron and gluconic acid, and its chemical formula is C12H22FeO14·2H2O. This compound is known for its water solubility and is often used as a dietary supplement to treat iron-deficiency anemia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(II) gluconate can be synthesized by reacting gluconic acid with iron(II) salts under controlled conditions. The reaction typically involves dissolving iron(II) sulfate or iron(II) chloride in water and then adding gluconic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of iron(II) gluconate.
Industrial Production Methods
In industrial settings, the production of iron(II) gluconate involves large-scale reactions using similar principles. The process is optimized for efficiency and yield, often involving continuous stirring and precise temperature control. The final product is then purified and crystallized to obtain iron(II) gluconate dihydrate.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(II) gluconate undergoes various chemical reactions, including:
Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.
Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Iron(III) gluconate or other iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: Various iron(II) or iron(III) complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Iron(II) gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Commonly used as a dietary supplement to treat iron-deficiency anemia.
Industry: Employed in the fortification of food products and as a colorant in pharmaceuticals.
Mécanisme D'action
Iron(II) gluconate exerts its effects primarily through its role in iron metabolism. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Iron(II) gluconate is absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include hemoglobin, myoglobin, and various iron-dependent enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) gluconate: An oxidized form of iron(II) gluconate, used in similar applications but with different chemical properties.
Iron(II) sulfate: Another iron supplement, commonly used but less soluble than iron(II) gluconate.
Iron(III) chloride: Used in industrial applications and as a reagent in chemical synthesis.
Uniqueness
Iron(II) gluconate is unique due to its high solubility and bioavailability, making it an effective supplement for treating iron-deficiency anemia. Its stability and ease of synthesis also contribute to its widespread use in various fields.
Propriétés
Formule moléculaire |
C12H26FeO16 |
|---|---|
Poids moléculaire |
482.17 g/mol |
Nom IUPAC |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
InChI |
InChI=1S/2C6H12O7.Fe.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |
Clé InChI |
OKGNXSFAYMSVNN-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


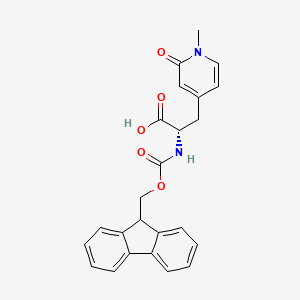

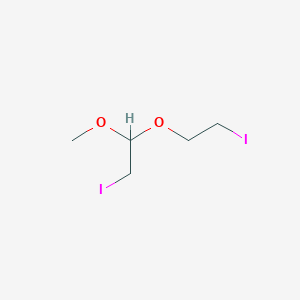


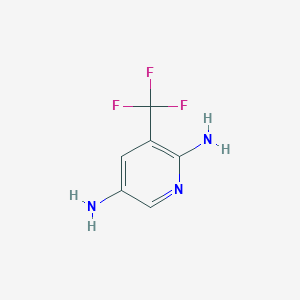
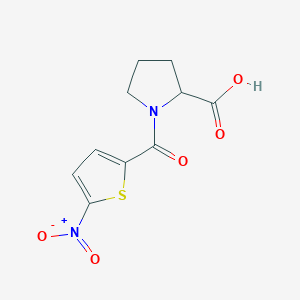
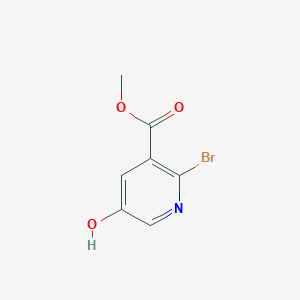

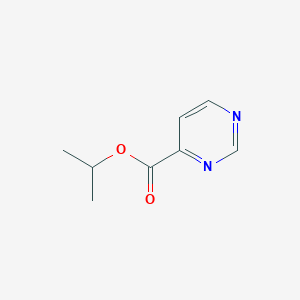
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
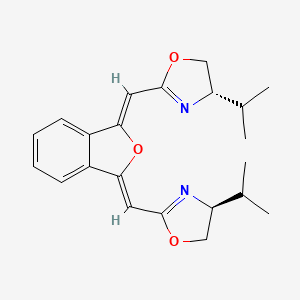

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
